Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-
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Overview
Description
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- is an organic compound primarily used as a dye in various industrial applications. This compound is known for its vibrant color properties and is often utilized in the textile and fabric industries .
Preparation Methods
The synthesis of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves several steps:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline.
Coupling Reaction: The diazonium salt formed is then coupled with 5-[(2-hydroxyethyl)amino]-4-methoxyacetanilide under controlled conditions to form the azo compound.
Purification: The final product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the bromine atom, with nucleophiles such as amines or thiols.
Scientific Research Applications
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may affect cellular processes through its interaction with enzymes and other proteins .
Comparison with Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- can be compared with other similar azo compounds:
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-: This compound is also used as a dye but has different substituents, leading to variations in its chemical properties and applications.
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]-: Another similar compound with different substituents, affecting its reactivity and use in different industrial applications.
Properties
CAS No. |
26021-21-6 |
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Molecular Formula |
C17H17BrN6O7 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C17H17BrN6O7/c1-9(26)20-12-7-14(19-3-4-25)16(31-2)8-13(12)21-22-17-11(18)5-10(23(27)28)6-15(17)24(29)30/h5-8,19,25H,3-4H2,1-2H3,(H,20,26) |
InChI Key |
CRBUORCFUHHVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCCO |
Origin of Product |
United States |
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